4-Methoxy-2-nitrophenol

概述

描述

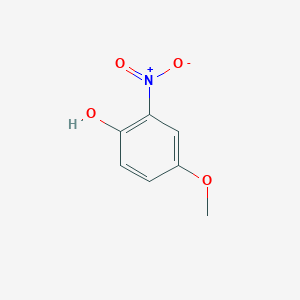

4-Methoxy-2-nitrophenol is an organic compound with the molecular formula C7H7NO4. It is a derivative of phenol, where the hydroxyl group is substituted with a methoxy group at the para position and a nitro group at the ortho position. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

4-Methoxy-2-nitrophenol can be synthesized through the nitration of 4-methoxyphenol. The process involves the following steps:

Nitration Reaction: 4-Methoxyphenol is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature of 45-50°C. The reaction is exothermic, and an ice bath is used to maintain the temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated temperature control systems ensures consistent product quality.

化学反应分析

Types of Reactions

4-Methoxy-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Substitution: The hydroxyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Oxidation: Potassium permanganate, acidic medium, elevated temperature.

Substitution: Halogens (chlorine, bromine), sulfuric acid, room temperature.

Major Products Formed

Reduction: 4-Methoxy-2-aminophenol.

Oxidation: 4-Methoxy-2-nitrobenzoic acid.

Substitution: 4-Methoxy-2-nitrohalophenol (e.g., 4-Methoxy-2-nitrochlorophenol).

科学研究应用

Synthesis of Dyes

One of the primary applications of 4M2NP is in the dye industry. It serves as an important intermediate for synthesizing various organic dyes. The compound's electron-donating methoxy group and electron-withdrawing nitro group enhance its reactivity, making it suitable for creating azo dyes and other colorants used in textiles and inks .

Table 1: Common Dyes Synthesized from this compound

| Dye Name | Application Area | Chemical Structure |

|---|---|---|

| Azo Dyes | Textiles | Varies by specific dye |

| Direct Dyes | Paper and Leather | Varies by specific dye |

| Acid Dyes | Wool and Silk | Varies by specific dye |

Pharmaceutical Applications

4M2NP is also utilized in pharmaceutical research, where it acts as an intermediate in the synthesis of various medicinal compounds. Its structure allows for modifications that can lead to bioactive molecules with potential therapeutic effects. Research has indicated that derivatives of 4M2NP may exhibit antimicrobial properties, making them candidates for new drug development .

Environmental Studies

The environmental impact of 4M2NP has been a subject of study due to its toxicity and potential mutagenic effects. Research has focused on the degradation pathways of this compound when subjected to various oxidative treatments, such as Fenton oxidation processes. Studies have shown that under optimal conditions, 4M2NP can be effectively degraded, leading to less toxic by-products .

Table 2: Degradation Pathways of this compound

| Method | Degradation Efficiency (%) | By-products Identified |

|---|---|---|

| Fenton Oxidation | Up to 100% | Oxalic acid, acetic acid, formic acid |

| Biological Treatment | Variable | Depends on microbial consortia used |

Case Study 1: Fenton Oxidation Treatment

A study conducted on the degradation of 4M2NP using Fenton's reagent demonstrated a significant reduction in toxicity levels after treatment. The research indicated that adjusting parameters such as pH and the concentration of hydrogen peroxide could optimize degradation efficiency. The study identified multiple reaction intermediates through techniques like HPLC and GC-MS analysis .

Case Study 2: Synthesis of Antimicrobial Agents

A series of experiments aimed at synthesizing antimicrobial agents from derivatives of 4M2NP highlighted its potential in pharmaceutical applications. The synthesized compounds were tested against various bacterial strains, showing promising results that suggest further exploration into their therapeutic uses .

作用机制

The mechanism of action of 4-Methoxy-2-nitrophenol involves its interaction with various molecular targets and pathways:

Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.

Oxidation: The methoxy group is oxidized to a carboxyl group, altering the compound’s reactivity and properties.

Substitution: The hydroxyl group undergoes electrophilic aromatic substitution, leading to the formation of various substituted derivatives.

相似化合物的比较

4-Methoxy-2-nitrophenol can be compared with other similar compounds, such as:

4-Nitrophenol: Similar structure but lacks the methoxy group. It is less reactive in electrophilic aromatic substitution reactions.

2-Nitrophenol: The nitro group is at the ortho position relative to the hydroxyl group, making it more acidic than this compound.

4-Methoxyphenol: Lacks the nitro group, making it less reactive in reduction and oxidation reactions.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to undergo a wide range of reactions, making it valuable for research and industrial purposes.

生物活性

4-Methoxy-2-nitrophenol (4M2NP) is a chemical compound that has garnered attention due to its diverse biological activities and potential implications in toxicology and pharmacology. This article delves into the biological activity of 4M2NP, summarizing key research findings, case studies, and relevant data.

This compound is an aromatic nitrophenol derivative characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) on the benzene ring. Its chemical structure can be represented as follows:

1. Toxicological Effects

Research indicates that 4M2NP exhibits various toxic effects in biological systems. A study found that exposure to 4M2NP can lead to:

- Hematological Changes : Increased levels of methemoglobin were observed in rats exposed to 4M2NP, indicating potential oxidative stress and impaired oxygen transport .

- Hepatic Effects : Slight elevations in serum transaminases suggest possible liver damage, although no significant histopathological changes were noted .

- Carcinogenic Potential : Some studies indicate a potential link between nitrophenols and carcinogenicity, particularly in animal models where transitional-cell carcinomas were noted in treated rats .

The biological activity of 4M2NP can be attributed to several mechanisms:

- Oxidative Stress Induction : The presence of nitro groups can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and inflammation .

- Enzyme Inhibition : 4M2NP has been shown to inhibit certain enzymes involved in detoxification processes, which may exacerbate its toxic effects .

Case Study 1: Hematological Impact in Rats

A study conducted on rats exposed to varying concentrations of 4M2NP demonstrated significant increases in methemoglobin levels at higher exposure doses. The findings are summarized in Table 1.

| Exposure Level (mg/m³) | Methemoglobin Level (%) | Statistical Significance |

|---|---|---|

| Control | 0.5 | - |

| 26 | No change | - |

| 112 | 3.5 | p < 0.05 |

| 2119 | 7.0 | p < 0.01 |

This study highlights the dose-dependent nature of methemoglobinemia induced by 4M2NP exposure.

Case Study 2: Carcinogenicity Assessment

In another study assessing the carcinogenic potential of nitrophenols, rats fed with diets containing 4-amino-2-nitrophenol showed a significant increase in urinary bladder tumors compared to controls. The results are presented in Table 2.

| Treatment Group | Tumor Incidence (%) | Dose (ppm) |

|---|---|---|

| Control | 0 | - |

| Low Dose | 20 | 1250 |

| High Dose | 40 | 2500 |

These findings suggest a potential carcinogenic risk associated with long-term exposure to nitrophenol derivatives.

Environmental Considerations

Biodegradation studies indicate that compounds like 4M2NP are resistant to degradation under natural conditions, with half-lives ranging from one to three days under aerobic conditions . This persistence raises concerns regarding environmental accumulation and toxicity to aquatic organisms.

属性

IUPAC Name |

4-methoxy-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUGOACXDPDUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166133 | |

| Record name | Phenol, 4-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-70-3 | |

| Record name | Phenol, 4-methoxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the formation of 4-Methoxy-2-nitrophenol?

A1: The research article details the formation of this compound as a product of the reaction between 4-Methoxyphenol and nitrous acid in an acidic aqueous solution []. This reaction also yields benzoquinone as another product. The study investigates factors influencing the reaction rate and product ratios, such as acidity, reactant concentrations, and the presence or absence of dissolved oxygen [].

Q2: What insights does the research provide into the mechanism of this compound formation?

A2: The researchers propose a mechanism involving the generation of nitric oxide and the 4-methoxyphenoxy radical as intermediates []. The 4-methoxyphenoxy radical can then react with either nitrogen dioxide to form this compound, or with water to contribute to the formation of benzoquinone []. This proposed mechanism, encompassing five inorganic and six organic reaction steps, was supported by numerical integrations, demonstrating its ability to explain the experimental observations [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。